molecular formula C15H23NO B10841558 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran

2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran

Cat. No.: B10841558
M. Wt: 233.35 g/mol
InChI Key: OOZOQFAQHUVOAM-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran: is a chemical compound with the molecular formula C15H23NO . It is characterized by the presence of a tetrahydrofuran ring substituted with an aminomethyl group and a p-t-butylphenyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,5-bis(aminomethyl)furan with a hydrogen source in a non-aqueous solvent using a hydrogenation catalyst . This process allows for the selective reduction of the olefin to form the desired tetrahydrofuran derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of benzylic alcohols or ketones.

    Reduction: Formation of various amine derivatives.

    Substitution: Introduction of halogenated or other substituted derivatives.

Scientific Research Applications

2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran involves its interaction with specific molecular targets. As a potential SSRI, it may inhibit the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of serotonin and enhancing mood . The compound’s structure allows it to fit into the binding sites of serotonin transporters, blocking their function and leading to increased serotonin levels.

Comparison with Similar Compounds

Uniqueness: 2-Aminomethyl-5-(p-t-butylphenyl)tetrahydrofuran is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other SSRIs. Its structural features allow for selective interactions with serotonin transporters, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

[5-(4-tert-butylphenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C15H23NO/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-7,13-14H,8-10,16H2,1-3H3

InChI Key

OOZOQFAQHUVOAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCC(O2)CN

Origin of Product

United States

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